molecular formula C17H24N6O B6806107 N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide

N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide

Cat. No.: B6806107
M. Wt: 328.4 g/mol
InChI Key: NSMGXMZIXFUHRX-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a pyridine moiety, and a cyclohexyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-13-6-3-4-8-15(13)22(2)16(24)11-23-12-19-21-17(23)20-14-7-5-9-18-10-14/h5,7,9-10,12-13,15H,3-4,6,8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMGXMZIXFUHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(C)C(=O)CN2C=NN=C2NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of hydrazine derivatives with nitriles under acidic conditions to form the triazole core. The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

The final step involves the alkylation of the triazole-pyridine intermediate with N-methyl-2-methylcyclohexylamine under basic conditions to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are used to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Halogenated reagents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The triazole and pyridine rings play a crucial role in its binding affinity and specificity, while the cyclohexyl group enhances its stability and lipophilicity.

Comparison with Similar Compounds

N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide can be compared with other triazole and pyridine-containing compounds:

    Similar Compounds: Triazole derivatives like fluconazole, pyridine derivatives like nicotinamide.

    Uniqueness: The combination of triazole, pyridine, and cyclohexyl groups in a single molecule provides unique properties, such as enhanced binding affinity and stability, making it distinct from other compounds.

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